3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests that it contains a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. It also has various substituents, including ethoxyethyl and phenethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an ethoxyethyl group could potentially increase the compound’s solubility in certain solvents .Scientific Research Applications
- “MLS001166769” exhibits potential as a drug candidate due to its unique chemical structure. Researchers explore its interactions with biological targets, such as enzymes or receptors, to identify therapeutic effects. Computational methods, including molecular docking and dynamics simulations, help predict binding affinity and guide drug design .
- Studies suggest that “MLS001166769” may have anticancer properties. Researchers investigate its impact on cancer cell proliferation, apoptosis, and metastasis. Preclinical models and in vitro assays provide insights into its mechanisms of action .
- The compound’s purine-based structure makes it relevant for neurological research. Investigations focus on its potential as a neuroprotective agent or modulator of neurotransmitter systems. Animal models and cell cultures help elucidate its effects on neuronal function .
- Researchers explore whether “MLS001166769” influences metabolic pathways. It may affect glucose metabolism, lipid homeostasis, or mitochondrial function. Metabolomics studies provide valuable data on its metabolic impact .
- The compound’s anti-inflammatory properties attract attention. Scientists study its effects on immune cells, cytokine production, and inflammatory signaling pathways. Animal models and cellular assays contribute to our understanding of its immunomodulatory potential .
- Investigations into “MLS001166769” consider its impact on cardiovascular function. Researchers explore its effects on blood vessels, cardiac tissue, and lipid profiles. Animal studies and clinical trials assess its potential as a cardioprotective agent .
- “MLS001166769” serves as a test case for developing chemoinformatics tools and machine learning models. Researchers use it to validate algorithms for predicting properties like solubility, toxicity, and bioactivity .
- The compound’s purine scaffold resembles natural products. Researchers modify its structure to create derivatives with improved properties. These derivatives may have enhanced bioactivity or reduced side effects .
Drug Discovery and Development
Anticancer Properties
Neurological Disorders
Metabolic Disorders
Inflammation and Immune Response
Cardiovascular Health
Chemoinformatics and Machine Learning
Natural Product Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-4-30-13-12-26-20(28)18-19(24(3)22(26)29)23-21-25(14-16(2)15-27(18)21)11-10-17-8-6-5-7-9-17/h5-9,16H,4,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFGFMYBEBXWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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